1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole

Purity Quality Control Procurement Specification

NH-Benzimidazole boronic esters suffer deprotonation side reactions under basic Suzuki-Miyaura conditions (K₂CO₃, Na₂CO₃, K₃PO₄). The N-methyl group at position 1 eliminates the acidic NH proton (predicted pKa ~5.31), ensuring clean cross-coupling performance. • Zero H-bond donors (TPSA 36.3 Ų); predicted BBB permeant-enables CNS kinase inhibitor library synthesis • Pinacol ester resists protodeboronation vs. free boronic acid (CAS 1072945-87-9) • Batch-specific NMR/HPLC/GC QC ensures reproducible coupling stoichiometry across parallel synthesis platforms

Molecular Formula C14H19BN2O2
Molecular Weight 258.13 g/mol
CAS No. 1107627-01-9
Cat. No. B1526075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
CAS1107627-01-9
Molecular FormulaC14H19BN2O2
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3C
InChIInChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)10-6-7-11-12(8-10)17(5)9-16-11/h6-9H,1-5H3
InChIKeyHOCIEDFQOUYLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement and Differentiation Overview


1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (CAS 1107627-01-9; MFCD16995903) is an N-methylbenzimidazole-6-boronic acid pinacol ester with molecular formula C14H19BN2O2 and molecular weight 258.12 g/mol . This compound belongs to the class of heteroaryl boronic esters used as building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . The pinacol ester moiety masks the reactive boronic acid functionality, providing enhanced shelf stability and handling characteristics relative to the corresponding free boronic acid (CAS 1072945-87-9) [1]. The N-methyl substitution eliminates the acidic benzimidazole NH proton, rendering the compound compatible with a broader range of basic coupling conditions compared to NH-benzimidazole boronic esters such as 1H-benzimidazole-5-boronic acid pinacol ester (CAS 1007206-54-3) .

N-Methyl protection eliminates acidic NH, enabling compatibility with basic Suzuki coupling conditions.
Pinacol ester provides enhanced storage stability and handling versus the free boronic acid.
6-Position regiochemistry defines specific biaryl connectivity; non-interchangeable with 4- or 5-isomers.

Why Generic Substitution Fails


Substituting this compound with a generic benzimidazole boronic ester or the free boronic acid introduces multiple failure points in both synthetic workflow and final product quality. The N-methylation at position 1 of the benzimidazole core removes the acidic NH proton (predicted pKa of the conjugate acid ~5.31 for the benzimidazole ring ), preventing unintended deprotonation and side reactivity under the basic conditions (e.g., K2CO3, Na2CO3, K3PO4) routinely employed in Suzuki-Miyaura couplings . The pinacol ester form provides a documented stability advantage over the free boronic acid (CAS 1072945-87-9), which is susceptible to protodeboronation and oxidative degradation during storage and handling [1]. Furthermore, the 6-position regiochemistry of the boronic ester on the benzimidazole scaffold is non-interchangeable with the 4- or 5-position isomers; each regioisomer produces structurally distinct biaryl products with different biological and physicochemical profiles. The quantitative evidence below establishes precisely where these differentiation dimensions translate into measurable, procurement-relevant differences.

N-Methyl Protection
Unsubstituted benzimidazole NH may deprotonate under basic conditions, causing side reactions and altered coupling efficiency.
Ester Stability
Free boronic acid analogs are susceptible to protodeboronation and oxidative degradation; reactivity may differ from pinacol ester.
Regiochemistry
4- or 5-position boronic ester isomers lead to structurally distinct biaryl products; not interchangeable with 6-substitution.

Quantitative Differentiation Evidence


Commercial Purity and QC Documentation

The target compound is commercially available at 98+% purity with batch-specific QC documentation including NMR, HPLC, and GC from Bidepharm , compared to 95% purity from Combi-Blocks (catalog PN-5116) and 95% from AKSci (catalog 4847DP) . This represents a 3+ absolute percentage point purity advantage, corresponding to a reduction in total impurity burden by approximately 60% (from ~5% total impurities to ≤2%). The availability of multi-technique batch-specific analytical data (NMR, HPLC, GC) further enables procurement decisions based on verified lot quality rather than certificate-only specifications.

Commercial Purity
Head-to-head
98+% purity (Bidepharm) vs. 95% comparators; multi-technique batch QC (NMR, HPLC, GC) available.
Higher purity and documented batch QC may reduce coupling failure risk and post-reaction purification burden.
~60% lower total impurity burden; verified lot quality supports reproducible stoichiometry.
Purity Quality Control Procurement Specification NMR HPLC

Storage Stability Profile

The target compound requires refrigerated storage at 2-8°C , while the NH-unsubstituted comparator 1H-benzimidazole-5-boronic acid pinacol ester (CAS 1007206-54-3) is shipped and stored at ambient temperature . This differential storage requirement reflects the combined effect of N-methyl substitution and 6-position regiochemistry on the compound's thermal and hydrolytic stability profile. The requirement for cold-chain storage must be factored into procurement logistics planning, but it simultaneously serves as a quality indicator: the storage specification is set to preserve the pinacol ester integrity and prevent premature hydrolysis to the less stable free boronic acid.

Storage Stability
Method context
Target requires 2–8°C refrigerated storage; NH-analog stable at ambient temperature.
Cold-chain logistics must be planned; improper storage may compromise pinacol ester integrity and coupling stoichiometry.
Storage specification reflects thermal and hydrolytic sensitivity of N-methyl-6-substituted derivative.
Storage Stability Shelf Life Pinacol Ester Benzimidazole

CNS Drug Design Physicochemical Descriptors

The target compound carries zero hydrogen bond donors (0 HBD), a topological polar surface area (TPSA) of 36.3 Ų, and a consensus LogP of approximately 1.39 . In contrast, the NH-unsubstituted analog 1H-benzimidazole-5-boronic acid pinacol ester (CAS 1007206-54-3) possesses one H-bond donor (the benzimidazole NH). According to the BOILED-Egg model computed by Bidepharm, the target compound is predicted to have high gastrointestinal absorption and positive blood-brain barrier (BBB) permeation . The absence of an H-bond donor is a critical physicochemical determinant for passive BBB penetration, and the TPSA value of 36.3 Ų falls well below the commonly cited threshold of <90 Ų for CNS drug-likeness. These computed properties position the target compound as a more suitable building block for CNS-targeted library synthesis compared to NH-bearing benzimidazole boronic esters, which have higher TPSA and one additional HBD.

CNS Physicochemical Profile
Class-level
0 H-bond donors; TPSA 36.3 Ų; consensus LogP ~1.39; predicted BBB permeant (BOILED-Egg model).
Computed properties suggest favorable CNS multiparameter space; supports brain-penetrant library design (class-level inference).
NH-analog possesses 1 HBD and higher TPSA, limiting passive BBB permeation prediction.
Drug Design CNS Permeability Physicochemical Properties Blood-Brain Barrier TPSA

Patent-Validated Synthetic Utility

This compound is explicitly listed as a synthetic intermediate in two international patent applications: WO-2020052631-A1 (Triazolo-pyrimidine compounds and uses thereof, priority date 2018-09-12) and WO-2021139775-A1 (Pyridone compound and application, targeting TRPC6 inhibition, priority date 2020-01-10) . Patent precedent provides a documented chain of utility that distinguishes this building block from untested or purely catalog-listed benzimidazole boronic esters. The triazolo-pyrimidine patent family (including CN-111601809-A, CN-111635408-A, and TW-202024089-A) represents a multi-jurisdictional filing, indicating commercial significance of the target molecular scaffolds accessible via this boronic ester intermediate.

Patent Synthetic Utility
Reported
Explicitly listed in WO-2020052631-A1 and WO-2021139775-A1 (TRPC6, triazolo-pyrimidine); multi-jurisdictional filings.
Patent precedent distinguishes this building block as a validated intermediate for pharmacologically relevant scaffolds.
Supports synthetic entry for TRPC6 inhibitor and triazolo-pyrimidine research programs.
Patent Drug Discovery TRPC6 Triazolo-pyrimidine Building Block

Optimal Application Scenarios


CNS-Targeted Kinase Inhibitor Library Synthesis

The compound's zero H-bond donor count, TPSA of 36.3 Ų, and predicted BBB permeation make it a strategically optimal boronic ester partner for constructing focused libraries of N-methylbenzimidazole-containing kinase inhibitors intended for CNS indications. When coupled with diverse (hetero)aryl halides under standard Suzuki-Miyaura conditions, the resulting 6-aryl/heteroaryl-N-methylbenzimidazoles retain favorable CNS physicochemical space. The 98+% purity with batch-specific QC ensures reproducible coupling stoichiometry across library plates, minimizing the risk of failed wells due to degraded or impure building block.

TRPC6 and Triazolo-Pyrimidine Drug Discovery

For medicinal chemistry teams pursuing TRPC6 inhibitors or triazolo-pyrimidine-based therapeutics, this compound offers a direct synthetic entry point validated by WO-2021139775-A1 and WO-2020052631-A1 . The documented patent precedent reduces freedom-to-operate uncertainty and provides experimental guidance for coupling conditions. The N-methyl protection ensures compatibility with the basic reaction conditions employed in these patent-described syntheses, while the 6-position regiochemistry delivers the specific connectivity required by the pharmacophore models disclosed in the patent filings.

High-Throughput Parallel Synthesis

The pinacol ester form provides class-level stability advantages over the free boronic acid (CAS 1072945-87-9) with respect to protodeboronation and oxidative degradation [1]. For automated parallel synthesis platforms where building block solutions may be prepared in advance and stored for extended periods, this stability differential translates to more consistent coupling performance across runs. The refrigerated storage requirement (2-8°C) must be accommodated in the workflow, but the availability of batch-specific NMR, HPLC, and GC QC data enables pre-qualification of each lot before committing to large-scale library production.

Fragment-Based and DNA-Encoded Library Synthesis

The combination of the N-methylbenzimidazole core with a 6-position boronic ester handle provides a privileged fragment-like building block (MW 258.12) suitable for both FBDD elaboration and on-DNA Suzuki coupling for DEL construction. The moderate LogP (~1.39) and the absence of an acidic NH proton ensure that the building block does not introduce unwanted charge states or non-specific binding motifs. The documented use of structurally related benzimidazole boronic esters in DEL synthesis via palladium-catalyzed Suzuki coupling with DNA-linked aryl halides supports the feasibility of this application.

Application
Selection Property
Validation Focus
CNS kinase inhibitor library synthesis
Low HBD count and TPSA; predicted BBB permeation
CNS physicochemical property confirmation; batch QC reproducibility
TRPC6 and triazolo-pyrimidine target synthesis
Patent-validated synthetic intermediate; 6-position regiochemistry
Reaction condition compatibility; pharmacophore-relevant connectivity
High-throughput parallel synthesis
Pinacol ester stability; batch-specific multi-technique QC
Solution stability over extended runs; consistent coupling performance
Fragment-based and DNA-encoded library synthesis
N-Methylbenzimidazole core; moderate LogP; no acidic NH
On-DNA Suzuki coupling compatibility; fragment elaboration feasibility
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